5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one
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Overview
Description
“5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one” is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique combination of functional groups, including a pyrido[1,2-a]pyrimidine core, a thiazolone ring, and an isobutylamino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one” typically involves multi-step organic reactions. The key steps may include:
- Formation of the pyrido[1,2-a]pyrimidine core through cyclization reactions.
- Introduction of the isobutylamino group via nucleophilic substitution.
- Construction of the thiazolone ring through condensation reactions.
- Final assembly of the compound by coupling the intermediate products under specific reaction conditions such as temperature, solvent, and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Scaling up the reaction conditions.
- Utilizing continuous flow reactors for efficient synthesis.
- Implementing purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
“5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with unique properties.
Biology
Enzyme Inhibition: Possible applications as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.
Industry
Chemical Synthesis: Utilization in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of “5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate biological pathways.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrimidines: Compounds with similar core structures.
Thiazolones: Compounds with analogous thiazolone rings.
Isobutylamino Derivatives: Molecules with isobutylamino substituents.
Uniqueness
“5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H22N4O2S2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H22N4O2S2/c1-11(2)10-20-16-13(17(24)22-8-6-5-7-15(22)21-16)9-14-18(25)23(12(3)4)19(26)27-14/h5-9,11-12,20H,10H2,1-4H3/b14-9- |
InChI Key |
QVBSFZCUHTZDCN-ZROIWOOFSA-N |
Isomeric SMILES |
CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)C(C)C |
Canonical SMILES |
CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)C(C)C |
Origin of Product |
United States |
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